![molecular formula C8H10N6 B1491671 7-(azidomethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098026-21-0](/img/structure/B1491671.png)
7-(azidomethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole
Overview
Description
Synthesis Analysis
Pyrazoles, including “7-(azidomethyl)-1H-imidazo[1,2-b]pyrazole”, can be synthesized through various methods . One common method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . More complex structures can be formed from pyrazoles using post-functionalization reactions once the pyrazole ring is formed .Chemical Reactions Analysis
Pyrazole derivatives, including “7-(azidomethyl)-1H-imidazo[1,2-b]pyrazole”, can undergo a variety of chemical reactions . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Scientific Research Applications
Green Chemistry Synthesis
7-(Azidomethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole: plays a significant role in the green synthesis of pyrazoles. This approach emphasizes environmentally friendly methods, such as water-based synthesis, which minimizes the use of harmful solvents and promotes sustainable chemical practices .
Heterocyclic Chemistry
The compound is a valuable precursor in the synthesis of various heterocyclic structures. Its versatility allows chemists to create structurally diverse pyrazole derivatives, which are crucial in developing new materials and pharmaceuticals .
Biological Activity
Pyrazole derivatives, including 7-(azidomethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole , have been studied for their biological activities. They are used in the design of compounds with potential therapeutic applications, such as anti-inflammatory and anticancer agents .
Photophysical Properties
These compounds exhibit unique photophysical properties, making them suitable for applications in optoelectronics and as fluorescent probes in biological imaging .
Environmental Monitoring
Pyrazole-based metal-organic frameworks (MOFs) derived from this compound have been reported for use in environmental monitoring. They can detect and quantify pollutants, contributing to the protection of public health and the environment .
Sensing and Detection
The compound’s derivatives have been utilized in the development of sensors for the detection of metal ions like Hg2+, Zn2+, and Fe3+. These sensors are highly selective and sensitive, offering valuable tools for chemical analysis and safety monitoring .
Safety and Hazards
The safety data sheet for pyrazole indicates that it is harmful if swallowed, toxic in contact with skin, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
7-(azidomethyl)-1,6-dimethylimidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6/c1-6-7(5-10-12-9)8-13(2)3-4-14(8)11-6/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRRCOAPYNDAKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1CN=[N+]=[N-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(azidomethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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